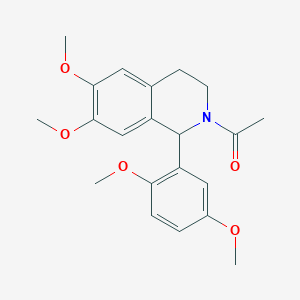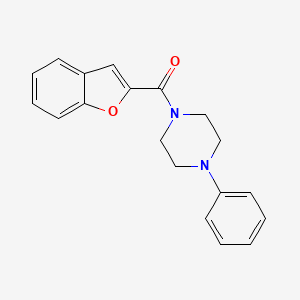methyl]phosphonate](/img/structure/B4955564.png)
dimethyl [[(3,5-dichlorophenyl)amino](3-hydroxyphenyl)methyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl [[(3,5-dichlorophenyl)amino](3-hydroxyphenyl)methyl]phosphonate, also known as DDVP, is a common insecticide used in agriculture and households. It is a colorless liquid with a strong odor and is highly toxic to insects. DDVP has been widely used for decades, but concerns have been raised about its potential impact on human health and the environment. In
Mécanisme D'action
The mechanism of action of dimethyl [[(3,5-dichlorophenyl)amino](3-hydroxyphenyl)methyl]phosphonate involves inhibition of the enzyme acetylcholinesterase (AChE). AChE is responsible for breaking down the neurotransmitter acetylcholine, which is involved in the transmission of nerve impulses. This compound binds to the active site of AChE and prevents it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synapse, which causes overstimulation of the nervous system and ultimately leads to paralysis and death of the insect.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its neurotoxic effects on insects, this compound has been shown to have effects on the immune system, liver function, and reproductive system. This compound has been shown to increase oxidative stress and inflammation, which can lead to damage to cells and tissues. This compound has also been shown to have effects on hormone levels and can disrupt the endocrine system.
Avantages Et Limitations Des Expériences En Laboratoire
Dimethyl [[(3,5-dichlorophenyl)amino](3-hydroxyphenyl)methyl]phosphonate has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also highly effective at killing insects and can be used at low concentrations. However, this compound has several limitations. It is highly toxic to humans and can pose a significant risk to researchers working with the compound. This compound also has a short half-life and can degrade quickly, making it difficult to use in long-term experiments.
Orientations Futures
There are several future directions for research on dimethyl [[(3,5-dichlorophenyl)amino](3-hydroxyphenyl)methyl]phosphonate. One area of research is the development of safer and more effective insecticides that do not have the same toxic effects on humans and the environment. Another area of research is the potential use of this compound in the treatment of certain diseases, such as Alzheimer's disease and cancer. This compound has been shown to have neuroprotective and anticancer properties, and further research is needed to explore its potential in these areas. Finally, more research is needed to better understand the biochemical and physiological effects of this compound on humans and the environment.
Méthodes De Synthèse
Dimethyl [[(3,5-dichlorophenyl)amino](3-hydroxyphenyl)methyl]phosphonate is synthesized by reacting 3,5-dichloroaniline with 3-hydroxybenzaldehyde in the presence of dimethyl phosphite. The reaction yields this compound as a colorless liquid.
Applications De Recherche Scientifique
Dimethyl [[(3,5-dichlorophenyl)amino](3-hydroxyphenyl)methyl]phosphonate has been extensively studied for its insecticidal properties. It is used to control a wide range of pests, including mosquitoes, flies, and beetles. This compound is also used in the preservation of stored grains and food products. In addition to its insecticidal properties, this compound has been studied for its potential use in the treatment of certain diseases, such as Alzheimer's disease and cancer. This compound has been shown to have neuroprotective properties and can inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
3-[(3,5-dichloroanilino)-dimethoxyphosphorylmethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2NO4P/c1-21-23(20,22-2)15(10-4-3-5-14(19)6-10)18-13-8-11(16)7-12(17)9-13/h3-9,15,18-19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQCHFQALZADQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(C(C1=CC(=CC=C1)O)NC2=CC(=CC(=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2NO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2-{[2-(2,6-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B4955494.png)


![2-(4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepan-1-yl)-1,3-benzothiazole](/img/structure/B4955502.png)
![4-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4955503.png)

![N-[(4-chlorophenyl)acetyl]glycyl-N~1~-(4-methoxyphenyl)glycinamide](/img/structure/B4955523.png)
![2-(4-chlorophenyl)-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4955529.png)
![1-[2-(4-methoxyphenoxy)ethoxy]-3-phenoxybenzene](/img/structure/B4955534.png)

![3-[5-(1-adamantyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4955553.png)


![N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide](/img/structure/B4955572.png)
